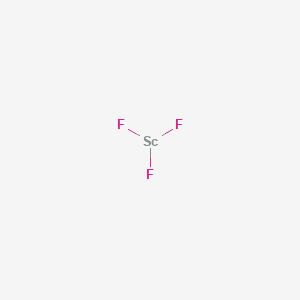

Scandium fluoride

Description

Properties

CAS No. |

13709-47-2 |

|---|---|

Molecular Formula |

F3Sc |

Molecular Weight |

101.95112 g/mol |

IUPAC Name |

scandium(3+);trifluoride |

InChI |

InChI=1S/3FH.Sc/h3*1H;/q;;;+3/p-3 |

InChI Key |

OEKDNFRQVZLFBZ-UHFFFAOYSA-K |

SMILES |

F[Sc](F)F |

Canonical SMILES |

[F-].[F-].[F-].[Sc+3] |

Other CAS No. |

13709-47-2 |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Electronic Properties of Scandium Fluoride Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of scandium fluoride (B91410) (ScF₃) polymorphs. Scandium fluoride is a material of significant interest due to its unique properties, including negative thermal expansion, and its potential applications in various fields. This document summarizes key electronic characteristics, details the experimental and computational methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.

Overview of this compound Polymorphs

This compound can exist in several crystalline forms, or polymorphs, with the most common being the cubic (space group Pm-3m) and the high-pressure rhombohedral (space group R-3c) phases.[1][2] The cubic phase is the stable form at ambient conditions and is characterized by a simple ReO₃-type structure.[3][4] This structure consists of corner-sharing ScF₆ octahedra.[4][5] The transition to the rhombohedral phase is induced by pressure.[1][2] In addition to these experimentally observed phases, several other polymorphs, including monoclinic and orthorhombic structures, have been predicted through computational studies.[6][7]

Electronic Properties of ScF₃ Polymorphs

The electronic properties of ScF₃ polymorphs are primarily governed by the arrangement of scandium and fluorine atoms and the resulting electronic band structure. A key characteristic of these materials is their wide band gap, which classifies them as insulators.[3][8]

Band Gap

The band gap is a critical parameter determining the electronic and optical properties of a material. For ScF₃, the band gap has been investigated using both theoretical calculations and experimental techniques. Density Functional Theory (DFT) is the most common computational approach, with various exchange-correlation functionals employed to predict the band gap.[1][9]

Table 1: Calculated Electronic Band Gaps of this compound Polymorphs

| Polymorph (Space Group) | Method | Band Gap (eV) |

| Cubic (Pm-3m) | DFT (PBE) | 6.10[10] |

| Cubic (Pm-3m) | DFT (Hybrid Functional) | 8.0 - 10.0[1][2] |

| Cubic (Pm-3m) | DFT (LCAO, PBEsol & PBEsol, 18% HF) | 9.8[2] |

| Cubic (Pm-3m) | DFT (PAW, PW91, 25% HF) | 8.9[2] |

| Rhombohedral (R-3c) | DFT (PBE) | ~6.12[11] |

| Monoclinic | DFT (PBE) | 5.28[11] |

| Orthorhombic | DFT (PBE) | 5.77[11] |

Note: The band gap values can vary depending on the computational method and the specific exchange-correlation functional used. Hybrid functionals generally provide values that are in better agreement with experimental estimates.

Density of States

The density of states (DOS) provides information about the distribution of electronic states at different energy levels. In ScF₃, the valence band is primarily composed of F 2p states, while the conduction band is dominated by Sc 3d states.[3] The strong hybridization between Sc 3d and F 2p orbitals is a key feature of its electronic structure.[3]

Formation Energies

The relative stability of different polymorphs can be assessed by comparing their formation energies. Computational studies have been performed to calculate these energies, providing insights into the likelihood of synthesizing different phases.[12]

Table 2: Calculated Formation Energies of this compound Polymorphs

| Polymorph | Formation Energy (eV/atom) |

| Cubic (Pm-3m) | -4.218[10] |

| Rhombohedral (R-3c) | -4.32[12] |

| Other Predicted Polymorphs | Ranging from -4.19 to -4.32[12] |

Experimental and Computational Methodologies

The determination of the electronic properties of ScF₃ polymorphs relies on a combination of experimental techniques and first-principles calculations.

Experimental Protocols

-

High-Pressure Synthesis and Characterization: The rhombohedral phase of ScF₃ is typically synthesized by applying high pressure to the cubic phase. This is often done in a diamond anvil cell. The structural transition is then monitored in-situ using techniques like X-ray diffraction (XRD) and Raman spectroscopy.[1][13]

-

X-ray Absorption Spectroscopy (XAS) and Photoemission Spectroscopy (PES): These techniques are used to probe the electronic structure of ScF₃. XAS provides information about the unoccupied electronic states (conduction band), while PES probes the occupied states (valence band).[3][6] These experimental spectra are often compared with theoretical calculations to validate the computational models.[6]

Computational Protocols: Density Functional Theory (DFT)

First-principles calculations based on DFT are the primary tool for investigating the electronic properties of ScF₃ polymorphs.[14]

-

Software Packages: Commonly used software packages for these calculations include Quantum ESPRESSO and VASP.[6][7]

-

Exchange-Correlation Functionals: The choice of the exchange-correlation functional is crucial for accurately predicting electronic properties. While standard functionals like the Perdew-Burke-Ernzerhof (PBE) are widely used, hybrid functionals that incorporate a portion of Hartree-Fock exchange often yield more accurate band gaps for wide-band-gap insulators like ScF₃.[1][2]

-

Workflow for Electronic Property Calculation: The general workflow involves:

-

Defining the crystal structure of the ScF₃ polymorph.

-

Performing a geometry optimization to find the lowest energy atomic configuration.

-

Calculating the electronic band structure and density of states.

-

Post-processing the results to extract key parameters like the band gap.

-

Visualizations

Phase Transition of this compound

The following diagram illustrates the pressure-induced phase transition from the cubic to the rhombohedral polymorph of ScF₃.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. arxiv.org [arxiv.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arxiv.org [arxiv.org]

- 8. lu.lv [lu.lv]

- 9. [1211.5697] Electronic structure of cubic ScF$_3$ from first-principles calculations [arxiv.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. Electronic Structure and Core Spectroscopy of this compound Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

Theoretical Modeling of Scandium Fluoride (ScF₃) Crystal Structure: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of the Scandium Fluoride (B91410) (ScF₃) crystal structure. It delves into the computational methodologies, key structural and electronic properties, and phase behavior of this material, which is of significant interest due to its unusual property of negative thermal expansion (NTE).

Introduction to Scandium Fluoride (ScF₃)

This compound is an ionic compound that, at ambient pressure, crystallizes in a cubic perovskite structure (space group Pm-3m) where the 'A' site is vacant.[1][2] This simple ReO₃-type structure is composed of corner-sharing ScF₆ regular octahedra, with the Sc-F-Sc bonds forming 180° angles.[3] A key characteristic of ScF₃ is its pronounced negative thermal expansion over a wide temperature range, from approximately 10 K to 1100 K.[2][3] This phenomenon is attributed to the transverse vibrations of the fluorine atoms, which cause the scandium atoms to be drawn closer together as the temperature increases.[2]

Crystal and Electronic Structure from First-Principles Calculations

First-principles calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for theoretically investigating the properties of ScF₃. These computational models provide detailed insights into its structural and electronic characteristics.

The electronic structure of cubic ScF₃ has been extensively studied using various first-principles methods. The two most common approaches are the Linear Combination of Atomic Orbitals (LCAO) and the Projector Augmented-Wave (PAW) methods.[3][4] To accurately predict the electronic properties, especially the band gap, hybrid exchange-correlation functionals are often employed within the DFT framework.[3][4] These functionals incorporate a portion of the exact Hartree-Fock exchange, which tends to correct the underestimation of the band gap by standard DFT approximations like the Generalized Gradient Approximation (GGA).[3][5]

A typical computational workflow for modeling the ScF₃ crystal structure is outlined below.

References

An In-Depth Technical Guide to the Negative Thermal Expansion Mechanism in Scandium Fluoride (ScF3)

Affiliation: Google Research

Abstract

Scandium Fluoride (B91410) (ScF3) has emerged as a canonical material for the study of negative thermal expansion (NTE) due to its simple crystal structure and the remarkably wide temperature range over which it exhibits this counterintuitive property, from approximately 10 K to 1100 K.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms driving NTE in ScF3, intended for researchers, scientists, and professionals in materials science and related fields. It synthesizes findings from key experimental and theoretical studies, detailing the underlying phonon dynamics, presenting quantitative data, outlining experimental protocols, and visualizing the critical concepts and workflows. The primary mechanism involves the transverse vibrations of fluorine atoms within the Sc-F-Sc linkages, a phenomenon often described as the "tension effect" or "guitar-string" effect, which is largely governed by low-energy, correlated rotations of the ScF6 octahedra known as Rigid Unit Modes (RUMs).[3][4][5]

The Core Mechanism: Phonon Dynamics and Atomic Motion

The negative thermal expansion in Scandium Fluoride is not due to a change in the intrinsic Sc-F bond length, which actually expands upon heating as is typical for chemical bonds.[6] Instead, the overall contraction of the lattice is a consequence of the unique vibrational modes allowed by its simple cubic ReO3-type crystal structure.[3][5]

The "Tension Effect" and the "Guitar-String" Model

The fundamental mechanism for NTE in ScF3 is the "tension effect," where the transverse vibrations of fluorine atoms lead to a contraction of the distance between scandium atoms.[4] As temperature increases, the fluorine atoms, which bridge adjacent scandium atoms, oscillate with greater amplitude in the direction perpendicular to the Sc-F-Sc bond.[1][6] This motion pulls the neighboring scandium atoms closer together, much like a plucked guitar string moving towards its center line, causing the entire lattice to contract.[2][6][7] This has been directly confirmed by experimental evidence showing that while the nearest-neighbor Sc-F distance expands with temperature, the next-nearest-neighbor Sc-Sc distance contracts.[6]

Rigid Unit Modes (RUMs)

The correlated atomic motion responsible for the "tension effect" is well-described by the Rigid Unit Mode (RUM) model.[3][5] In this model, the ScF6 octahedra are treated as rigid polyhedra.[8] Low-energy phonons, specifically those associated with the cooperative tilting or rocking of these rigid octahedra, are responsible for NTE.[4][9] These RUMs allow for a decrease in the volume of the framework without significant distortion of the ScF6 units themselves. Inelastic X-ray and neutron scattering experiments have confirmed the existence of these low-energy phonon branches in ScF3.[4] However, it is now understood that NTE in ScF3 is not exclusively due to pure RUMs; modes that involve distortions of the octahedra also play a contributing role.[7][10]

Quantitative Data on ScF3 Thermal Expansion

The thermal expansion of ScF3 has been precisely quantified across a wide temperature range using various experimental techniques. The data consistently show strong negative thermal expansion at low temperatures, which gradually becomes less negative upon heating, eventually turning positive above 1100 K.[3]

| Property | Temperature Range / Condition | Value | Source(s) |

| Linear Coefficient of Thermal Expansion (αl) | 60 K - 110 K | ≈ -14 ppm K⁻¹ | [1][3][5] |

| Room Temperature (~300 K) | ≈ -8 ppm K⁻¹ | [3] | |

| Transition to Positive TE | ~1100 K | [1][2][3] | |

| Lattice Parameter (a) | 10 K | 4.024 Å | [8] |

| Ambient (~300 K) | 4.01 Å | [1] | |

| ~1100 K | 4.000 Å | [8] | |

| Crystal Structure | 10 K - 1600 K (at ambient pressure) | Cubic, Space Group Pm-3m | [1][3] |

Table 1: Summary of key quantitative data for the thermal expansion of this compound.

| Atomic Pair | Temperature Trend | Observation / Mechanism | Source(s) |

| Sc-F (Nearest Neighbor) | Distance increases upon heating. | Consistent with typical bond expansion. | [6][11] |

| Sc-Sc (Next-Nearest Neighbor) | Distance decreases upon heating. | Direct evidence of the "tension effect" causing lattice contraction. | [4][6] |

| Sc-F-Sc Angle | Average angle decreases upon heating. | A result of the correlated rocking of ScF6 octahedra. | [2] |

Table 2: Temperature-dependent behavior of key interatomic distances and angles in ScF3.

Experimental Protocols for Characterization

A multi-technique approach combining diffraction and spectroscopy is essential to fully elucidate the local and average structural changes that govern NTE in ScF3.

Neutron and X-ray Diffraction

-

Principle: Diffraction techniques are used to determine the average crystal structure and unit cell parameters as a function of temperature. By tracking the shift in Bragg peak positions upon heating or cooling, the coefficient of thermal expansion can be precisely calculated.

-

Methodology:

-

A powdered sample of ScF3 is loaded into a sample holder (e.g., a quartz capillary).

-

The sample is placed in a temperature-controlled environment, such as a cryostream for low-temperature measurements (10 K - 500 K) or a furnace for high-temperature measurements (300 K - 1100+ K).[3]

-

Diffraction patterns are collected at discrete temperatures using either a synchrotron X-ray source (for high resolution) or a neutron source.[3]

-

The resulting diffraction patterns are analyzed using Rietveld refinement. This method fits a calculated diffraction pattern based on a structural model to the experimental data, allowing for the precise determination of the lattice parameter at each temperature.[3]

-

Pair Distribution Function (PDF) Analysis

-

Principle: PDF analysis, derived from total scattering data (which includes both Bragg and diffuse scattering), provides information about the local atomic structure. It yields a real-space correlation function, G(r), that shows the probability of finding pairs of atoms separated by a distance r. This is crucial for resolving the apparent contradiction of expanding local Sc-F bonds within a contracting lattice.[6][7]

-

Methodology:

-

Total scattering data are collected to a high momentum transfer (Q) using high-energy X-rays from a synchrotron or neutrons from a spallation source.[4][7]

-

The raw data are corrected for experimental effects such as background scattering, absorption, and Compton scattering.

-

The corrected data are then normalized to obtain the total scattering structure function, S(Q).

-

A Fourier transform is performed on S(Q) to generate the Pair Distribution Function, G(r). Peaks in the G(r) plot correspond to specific interatomic distances (e.g., Sc-F, Sc-Sc), and their positions can be tracked as a function of temperature.[6]

-

Extended X-ray Absorption Fine Structure (EXAFS)

-

Principle: EXAFS is an element-specific probe of the local atomic environment and dynamics. By analyzing the fine structure on the high-energy side of an absorption edge (e.g., the Sc K-edge), one can determine the mean-square relative displacement (MSRD) between the absorbing atom (Sc) and its neighbors (F). EXAFS can distinguish between atomic vibrations parallel and perpendicular to the bond axis, providing direct evidence for the large transverse motion of the fluorine atoms.[6][12]

-

Methodology:

-

The X-ray absorption spectrum is measured at the Scandium K-edge across a range of temperatures.[8][13]

-

The oscillatory EXAFS signal, χ(k), is extracted from the absorption spectrum by removing the smooth atomic background.

-

The χ(k) data are Fourier transformed to provide a radial distribution of neighboring atoms around the central Sc atom.

-

The back-transformed signal for the first Sc-F shell is fitted using theoretical standards and the EXAFS equation. This fitting procedure yields values for the parallel and perpendicular MSRDs, which are then analyzed as a function of temperature, often using an Einstein model to describe the vibrational frequencies.[6][12]

-

Theoretical Modeling and Simulation

Computational methods are vital for interpreting experimental data and providing a deeper understanding of the atomic-level dynamics.

-

Ab Initio Molecular Dynamics (AIMD): AIMD simulations model the movements of atoms from first principles, successfully reproducing the NTE behavior and the transition to positive thermal expansion at high temperatures.[2] These simulations confirm that NTE originates from the interplay between the expansion of Sc-F bonds and the correlated rotational motion of the ScF6 octahedra.[2]

-

Density Functional Theory (DFT) and Phonon Calculations: DFT calculations are used to determine the phonon dispersion curves (the relationship between phonon frequency and momentum).[4][14] These calculations show low-energy phonon branches associated with RUMs that have negative Grüneisen parameters, a key indicator of modes that contribute to NTE.[4]

-

Anharmonicity: It has been shown that the standard quasiharmonic approximation (QHA) is insufficient to fully describe the thermal properties of ScF3.[7][14] Models that include strong quartic anharmonicity, treated by methods like the self-consistent phonon (SCP) theory, are essential to accurately reproduce the hardening of the soft R4+ phonon mode and the crossover from negative to positive thermal expansion with increasing temperature.[7][14]

Conclusion

The negative thermal expansion in this compound is a phenomenon driven by complex lattice dynamics, rooted in its simple cubic structure. The core mechanism is the "tension effect," where transverse vibrations of the bridging fluorine atoms, enabled by low-energy Rigid Unit Modes and other flexible phonon modes, cause a net contraction of the lattice upon heating. A comprehensive understanding has been achieved through the powerful synergy of advanced experimental probes—including variable-temperature diffraction, Pair Distribution Function analysis, and EXAFS—and sophisticated theoretical calculations that account for strong phonon anharmonicity. ScF3 thus stands as a critical model system, and the detailed knowledge of its NTE mechanism provides a foundation for the future design and development of materials with precisely controlled thermal expansion properties for advanced technological applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Pronounced negative thermal expansion from a simple structure: cubic ScF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. impact.ornl.gov [impact.ornl.gov]

- 11. New Insights into the Negative Thermal Expansion: Direct Experimental Evidence for the "Guitar-String" Effect in Cubic ScF3 [research.unipd.it]

- 12. researchgate.net [researchgate.net]

- 13. indico.kit.edu [indico.kit.edu]

- 14. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Scandium Trifluoride: An In-depth Technical Guide to Ab Initio Band Structure Calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of ab initio calculations to determine the electronic band structure of Scandium Trifluoride (ScF₃). ScF₃ is a material of significant interest due to its simple crystal structure and notable physical properties, including negative thermal expansion. A thorough understanding of its electronic properties is crucial for its potential applications. This document details the underlying crystal structure, computational methodologies, and key findings from first-principles calculations, presenting quantitative data in a clear, comparative format.

Introduction to Scandium Trifluoride (ScF₃)

Scandium trifluoride crystallizes in a simple cubic structure belonging to the space group Pm-3m (No. 221).[1][2] This structure is often referred to as the ReO₃-type structure, characterized by a three-dimensional network of corner-sharing ScF₆ octahedra.[3][4][5] The scandium atoms are located at the corners of the cubic unit cell, and the fluorine atoms are positioned at the midpoints of the cell edges.[6] This arrangement results in a linear Sc-F-Sc bond angle of 180°.[1][2] Unlike the metallic ReO₃, ScF₃ is a wide-band-gap insulator.[1][7]

Theoretical Framework and Computational Protocols

The electronic band structure of ScF₃ has been extensively investigated using first-principles calculations based on Density Functional Theory (DFT).[1][8] These calculations provide a quantum mechanical description of the electronic states within the crystal lattice. Two primary methods are commonly employed: the Linear Combination of Atomic Orbitals (LCAO) and the Projector Augmented-Wave (PAW) method.[1][7]

Density Functional Theory (DFT) Approaches

DFT calculations for ScF₃ typically utilize various exchange-correlation functionals to approximate the complex many-body electronic interactions.

-

Generalized Gradient Approximation (GGA): Functionals such as PBE (Perdew-Burke-Ernzerhof), PBEsol, and PW91 are widely used. While computationally efficient, GGA is known to underestimate the band gap of insulators and semiconductors.[1][9] For ScF₃, GGA calculations predict a band gap in the range of 5.5-6.0 eV.[1][7]

-

Hybrid Functionals: To obtain more accurate band gap values, hybrid functionals are employed. These functionals incorporate a portion of the exact Hartree-Fock (HF) exchange, providing a better description of electronic correlation. Examples include B3LYP, PBE0, and HSE06.[2] By adjusting the weight of the HF exchange, the calculated lattice constant can be tuned to match experimental values.[1][8] Hybrid functional calculations yield a significantly larger band gap for ScF₃, typically in the range of 8-10 eV, which is in better agreement with experimental estimates.[1][10]

Experimental Protocol: A Generalized Computational Workflow

The following outlines a typical workflow for performing ab initio band structure calculations of ScF₃.

-

Crystal Structure Definition: The calculation begins with defining the crystal structure of ScF₃. This involves specifying the cubic lattice system, the Pm-3m space group, and the atomic positions of Scandium and Fluorine. The experimental lattice constant is often used as a starting point.

-

Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to determine the ground-state electronic density of the system. This iterative process solves the Kohn-Sham equations until the input and output charge densities converge to within a specified tolerance.

-

Band Structure Calculation: Following the SCF calculation, the electronic band structure is computed along high-symmetry directions in the first Brillouin zone (e.g., Γ-X-M-R-Γ).[10] This provides the energy dispersion relations E(k) for the valence and conduction bands.

-

Density of States (DOS) Calculation: The density of states is calculated to understand the contribution of different atomic orbitals (e.g., Sc 3d, F 2p) to the electronic bands.[7] This reveals the nature of the chemical bonding and the character of the valence and conduction band edges.

-

Analysis and Visualization: The final step involves analyzing the calculated band structure to determine the band gap (direct or indirect) and the effective masses of charge carriers. The band structure and DOS are then visualized for interpretation.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various ab initio studies of ScF₃.

Table 1: Crystal Structure and Lattice Parameters

| Parameter | Value | Reference |

| Crystal System | Cubic | [4] |

| Space Group | Pm-3m (No. 221) | [1][3] |

| Experimental Lattice Constant (a₀) | 4.026 Å | [1][10] |

| Calculated Lattice Constant (GGA) | ~4.02-4.07 Å | [11] |

| Calculated Lattice Constant (Hybrid) | 4.026 Å (tuned) | [1][8] |

| Sc-F Bond Length | ~2.02 - 2.03 Å | [4][12] |

Table 2: Calculated Electronic Band Gaps

| Computational Method | Functional | Band Gap (eV) | Nature of Gap | Reference |

| PAW | GGA | 5.5 - 6.0 | - | [1][7] |

| DFT | PBE | 6.12 | - | [13][14] |

| LCAO | Hybrid (PBEsol, 18% HF) | 9.8 | Indirect (R-Γ) | [1] |

| PAW | Hybrid (PW91, 25% HF) | 8.9 | Indirect (R-Γ) | [1] |

| - | Hybrid (PBE0) | 9.59 | Indirect (R-Γ) | [1] |

| - | Hybrid (HSE06) | 8.79 | Indirect (R-Γ) | [1] |

| - | Hybrid (B3LYP) | 8.89 | Indirect (R-Γ) | [1] |

Key Findings and Discussion

Ab initio calculations consistently show that ScF₃ is a wide-band-gap insulator.[1][10] The valence band is primarily composed of F 2p states, while the conduction band is dominated by Sc 3d states.[7] The calculations also indicate a significant degree of covalent character in the Sc-F bond, evidenced by the hybridization of Sc 3d and F 2p orbitals and a deviation of atomic charges from their formal ionic values.[1][8]

The band gap of ScF₃ is indirect, with the valence band maximum typically located at the R point and the conduction band minimum at the Γ point of the Brillouin zone.[1] The use of hybrid functionals is crucial for obtaining a band gap value that aligns with experimental observations, which estimate the gap to be greater than 7-8 eV.[1][10]

Visualizations

The following diagrams illustrate the computational workflow and the relationship between different theoretical approaches.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekalert.org [eurekalert.org]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lu.lv [lu.lv]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. arxiv.org [arxiv.org]

An In-depth Technical Guide to the Solubility Product and Thermodynamics of Scandium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product (Ksp) and thermodynamic properties of Scandium Fluoride (B91410) (ScF₃). The information contained herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this compound. This document details the fundamental thermodynamic data, experimental methodologies for their determination, and the interplay between these properties.

Solubility Product and Molar Solubility of Scandium Fluoride

This compound is a sparingly soluble ionic compound in water. Its dissolution in an aqueous medium reaches an equilibrium state, which is quantitatively described by the solubility product constant (Ksp). The dissolution equilibrium is represented by the following equation:

ScF₃(s) ⇌ Sc³⁺(aq) + 3F⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by the expression:

Ksp = [Sc³⁺][F⁻]³

The accepted value for the Ksp of this compound at 25 °C is 5.81 x 10⁻²⁴ .[1]

From the Ksp value, the molar solubility (s) of ScF₃ in pure water can be calculated. If 's' represents the molar concentration of Sc³⁺ ions at equilibrium, then the concentration of F⁻ ions will be 3s. Substituting these into the Ksp expression:

Ksp = (s)(3s)³ = 27s⁴

Solving for s:

s = (Ksp / 27)¹ᐟ⁴ = (5.81 x 10⁻²⁴ / 27)¹ᐟ⁴ ≈ 6.81 x 10⁻⁷ mol/L

This low molar solubility underscores the compound's limited aqueous solubility under standard conditions.

Table 1: Solubility Product and Molar Solubility of ScF₃ at 25 °C

| Parameter | Value | Reference |

| Solubility Product (Ksp) | 5.81 x 10⁻²⁴ | [1] |

| Molar Solubility (s) | 6.81 x 10⁻⁷ mol/L | Calculated |

Experimental Determination of Solubility Product

The determination of the solubility product of a sparingly soluble salt like this compound requires precise and sensitive analytical techniques. Potentiometric titration is a widely used and effective method for this purpose.

Experimental Protocol: Potentiometric Titration for Ksp Determination

This protocol outlines the determination of fluoride ion concentration in a saturated solution of ScF₃ using a fluoride ion-selective electrode (ISE), from which the Ksp can be calculated.

Objective: To determine the fluoride ion concentration in a saturated this compound solution at a constant temperature.

Materials:

-

This compound (ScF₃), high purity

-

Deionized water

-

Fluoride Ion-Selective Electrode (ISE)

-

Ag/AgCl reference electrode

-

pH/ion meter with millivolt scale

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Polyethylene (B3416737) beakers (to avoid interaction with glass)

-

Total Ionic Strength Adjustment Buffer (TISAB)

Procedure:

-

Preparation of Saturated ScF₃ Solution:

-

Add an excess of solid ScF₃ to a polyethylene beaker containing a known volume of deionized water.

-

Place the beaker in a constant temperature water bath (e.g., 25 °C) on a magnetic stirrer.

-

Stir the solution for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Calibration of the Fluoride ISE:

-

Prepare a series of standard sodium fluoride (NaF) solutions of known concentrations (e.g., from 10⁻⁶ M to 10⁻² M).

-

For each standard, mix a known volume of the standard solution with an equal volume of TISAB. TISAB is crucial as it maintains a constant ionic strength, adjusts the pH to an optimal range for the electrode, and complexes with interfering ions like Al³⁺ or Fe³⁺.

-

Immerse the fluoride ISE and the reference electrode in each standard solution, starting from the most dilute.

-

Record the potential (in mV) after the reading stabilizes.

-

Create a calibration curve by plotting the measured potential (E) versus the logarithm of the fluoride ion concentration (log[F⁻]). The plot should be linear with a slope of approximately -59 mV per decade change in concentration at 25 °C.

-

-

Measurement of Fluoride Concentration in the Saturated Solution:

-

Carefully filter a known volume of the supernatant from the saturated ScF₃ solution to remove any solid particles.

-

Mix the filtered sample with an equal volume of TISAB.

-

Immerse the calibrated fluoride ISE and reference electrode into the sample solution.

-

Record the stable potential reading.

-

-

Calculation of Ksp:

-

Using the potential measured for the saturated solution and the calibration curve, determine the concentration of fluoride ions, [F⁻], in the saturated solution.

-

From the stoichiometry of the dissolution reaction, the concentration of scandium ions, [Sc³⁺], is equal to [F⁻]/3.

-

Calculate the Ksp using the formula: Ksp = ([F⁻]/3) * [F⁻]³ = [F⁻]⁴ / 3.

-

Thermodynamics of this compound Dissolution

The dissolution of this compound is governed by fundamental thermodynamic principles. The standard Gibbs free energy of dissolution (ΔG°_diss), standard enthalpy of dissolution (ΔH°_diss), and standard entropy of dissolution (ΔS°_diss) are key parameters that describe the spontaneity and energetics of this process.

These values can be calculated from the standard thermodynamic data of formation for the species involved in the dissolution equilibrium.

Table 2: Standard Thermodynamic Data of Formation at 298.15 K

| Species | State | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Reference |

| ScF₃ | s | -1629.2 | -1555.6 | 92 | [2] |

| Sc³⁺ | aq | -614.2 | -607.5 | -247 | [3] |

| F⁻ | aq | -335.4 | -278.8 | -13.8 | [3] |

The thermodynamic parameters for the dissolution reaction can be calculated as follows:

ΔG°_diss = [ΔfG°(Sc³⁺, aq) + 3 * ΔfG°(F⁻, aq)] - ΔfG°(ScF₃, s) ΔG°_diss = [-607.5 + 3 * (-278.8)] - (-1555.6) ΔG°_diss = 111.7 kJ/mol

ΔH°_diss = [ΔfH°(Sc³⁺, aq) + 3 * ΔfH°(F⁻, aq)] - ΔfH°(ScF₃, s) ΔH°_diss = [-614.2 + 3 * (-335.4)] - (-1629.2) ΔH°_diss = 8.8 kJ/mol

ΔS°_diss = [S°(Sc³⁺, aq) + 3 * S°(F⁻, aq)] - S°(ScF₃, s) ΔS°_diss = [-247 + 3 * (-13.8)] - (92) ΔS°_diss = -380.4 J/mol·K

The relationship between the standard Gibbs free energy of dissolution and the solubility product constant is given by:

ΔG°_diss = -RTln(Ksp)

Where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin (298.15 K)

Using the calculated ΔG°_diss: ln(Ksp) = -ΔG°_diss / RT = -111700 / (8.314 * 298.15) = -45.08 Ksp = e⁻⁴⁵.⁰⁸ ≈ 7.9 x 10⁻²⁰

Note: There is a discrepancy between the Ksp value calculated from the standard free energies of formation and the experimentally cited value. This can be attributed to uncertainties in the tabulated thermodynamic data for the individual aqueous ions.

Table 3: Thermodynamic Parameters for the Dissolution of ScF₃ at 298.15 K

| Parameter | Calculated Value | Units |

| ΔG°_diss | 111.7 | kJ/mol |

| ΔH°_diss | 8.8 | kJ/mol |

| ΔS°_diss | -380.4 | J/mol·K |

The positive ΔG°_diss indicates that the dissolution of ScF₃ in water is a non-spontaneous process under standard conditions, which is consistent with its low solubility. The small positive ΔH°_diss suggests that the dissolution is slightly endothermic. The large negative ΔS°_diss indicates a decrease in entropy upon dissolution, which is due to the strong ordering of water molecules around the highly charged Sc³⁺ and F⁻ ions.

Experimental Determination of Enthalpy of Dissolution

The enthalpy of dissolution (ΔH°_diss) can be determined experimentally using calorimetry. Isothermal titration calorimetry (ITC) is a powerful technique for this purpose.

Objective: To measure the heat change associated with the dissolution of ScF₃.

Principle: A highly concentrated solution of a substance that reacts with one of the ions produced upon dissolution (e.g., a strong fluoride-binding agent) is titrated into a suspension of ScF₃. The heat evolved or absorbed during the reaction is measured directly. By knowing the thermodynamics of the binding reaction, the enthalpy of dissolution can be deconvoluted.

Alternatively, a simpler method involves direct solution calorimetry.

Experimental Protocol: Solution Calorimetry

Materials:

-

Solution calorimeter (e.g., a Dewar-type calorimeter or a coffee-cup calorimeter for demonstration purposes)

-

High-precision thermometer or temperature probe

-

ScF₃ solid

-

Deionized water

Procedure:

-

A known mass of deionized water is placed in the calorimeter, and its initial temperature (T_initial) is recorded once it stabilizes.

-

A precisely weighed amount of ScF₃ is added to the water.

-

The mixture is stirred to promote dissolution, and the temperature is monitored.

-

The final temperature (T_final) upon complete dissolution (or after a significant time for slow processes) is recorded.

-

The heat absorbed by the solution (q_solution) is calculated using the formula: q_solution = m_solution * c_solution * ΔT where m_solution is the total mass of the solution, c_solution is the specific heat capacity of the solution (approximated as that of water), and ΔT = T_final - T_initial.

-

The heat of dissolution (q_diss) is the negative of the heat absorbed by the solution (q_diss = -q_solution).

-

The molar enthalpy of dissolution (ΔH_diss) is then calculated by dividing q_diss by the number of moles of ScF₃ dissolved.

Conclusion

This technical guide has provided a detailed examination of the solubility product and thermodynamic properties of this compound. The low Ksp value of 5.81 x 10⁻²⁴ confirms its poor aqueous solubility. The thermodynamic data indicate that the dissolution process is non-spontaneous, slightly endothermic, and leads to a significant decrease in entropy. The experimental protocols for potentiometric titration and calorimetry outlined herein provide robust methods for the empirical determination of these crucial physicochemical parameters. A thorough understanding of these properties is essential for researchers and professionals working with scandium-containing compounds in various scientific and industrial applications, including drug development where solubility and stability are of paramount importance.

References

Crystal Structure of Scandium (III) Fluoride (ScF3) Under High Pressure: A Technical Review

Abstract: Scandium (III) fluoride (B91410) (ScF3) is a material of significant interest due to its simple cubic ReO3-type crystal structure and its pronounced negative thermal expansion (NTE) over a wide temperature range.[1][2] The application of hydrostatic pressure induces a series of structural phase transitions, fundamentally altering its physical properties. This technical guide provides an in-depth overview of the high-pressure crystal structures of ScF3, synthesizing findings from experimental studies and computational predictions. We present quantitative data on transition pressures and structural parameters, detail the common experimental and theoretical methodologies employed in its study, and visualize the transition pathways and experimental workflows. This document is intended for researchers and scientists in materials science, chemistry, and physics engaged in the study of framework structures and functional materials.

Pressure-Induced Phase Transitions in ScF3

At ambient conditions, ScF3 crystallizes in the cubic Pm-3m space group, characterized by a framework of corner-sharing ScF6 octahedra.[1][3] This simple structure is known to be susceptible to distortions under pressure.[4][5] The application of pressure leads to a sequence of phase transitions, primarily driven by the cooperative tilting and rotation of the ScF6 octahedra to achieve a more compact arrangement.[2][4]

The established pressure-induced phase progression is as follows:

-

Cubic to Rhombohedral (I): The initial cubic phase transitions to a rhombohedral structure with the space group R-3c.[1][4] This transition, which occurs at relatively low pressures of approximately 0.5-1.0 GPa, is characterized by the rotation of the ScF6 octahedra around the threefold axis.[1][4][6] This rhombohedral phase has been observed to be stable up to approximately 3.2-4.0 GPa.[1][4]

-

Rhombohedral (I) to Orthorhombic: Upon further compression to pressures exceeding ~4 GPa, computational studies predict a transition from the R-3c phase to an orthorhombic structure with the space group Immm.[1][7] Experimental studies have also identified a transition to an optically anisotropic phase above 3.0-3.8 GPa, proposing the orthorhombic space group Pnma as a possibility.[4][5][6] This phase involves a more complex, non-corner-shared polyhedral network.[1]

-

Orthorhombic to Rhombohedral (II): At pressures beyond 6 GPa, a second rhombohedral phase with space group R32 is predicted to become the most stable structure.[1][7] This high-pressure phase, which remains stable up to at least 9 GPa, features a trigonal-prismatic local symmetry.[1]

Quantitative Structural Data

The structural transformations in ScF3 under pressure have been quantified through various experimental and computational studies. The key data points are summarized in the tables below.

Table 1: Summary of High-Pressure Phase Transitions in ScF3

| Transition | Initial Phase (Space Group) | Final Phase (Space Group) | Transition Pressure (GPa) | Reference(s) |

| Cubic → Rhombohedral I | Cubic (Pm-3m) | Rhombohedral (R-3c) | 0.5 - 1.0 | [1][2][4][6] |

| Rhombohedral I → Orthorhombic | Rhombohedral (R-3c) | Orthorhombic (Immm/Pnma) | > 3.2 - 4.0 | [1][4][6][7] |

| Orthorhombic → Rhombohedral II | Orthorhombic (Immm) | Rhombohedral (R32) | > 6.0 (stable to 9 GPa) | [1][7] |

Table 2: Key Structural Parameters of ScF3 Phases

| Phase (Space Group) | Pressure | Key Structural Features & Parameters | Reference(s) |

| Cubic (Pm-3m) | Ambient | ReO3-type structure with corner-shared ScF6 octahedra. Lattice parameter, a = 4.01401(3) Å. | [3] |

| Rhombohedral (R-3c) | 0.6 - 3.2 GPa | Formed by the rotation of ScF6 octahedra. The Sc-Sc distance decreases from 4.0 Å (cubic) to 3.75 Å. Detailed pressure dependencies of lattice parameters and rotation angle have been determined. | [1][4] |

| Orthorhombic (Immm) | > 4 GPa | Predicted to have a non-corner-shared, edge-shared polyhedron network. | [1] |

| Rhombohedral (R32) | > 6 GPa | Characterized by a trigonal-prismatic local geometry and a corner-shared framework. | [1] |

Methodologies for High-Pressure Studies

The investigation of ScF3's crystal structure under extreme conditions relies on a combination of sophisticated experimental techniques and advanced computational modeling.

Experimental Protocols

-

High-Pressure Generation: The primary tool for generating static high pressures is the diamond anvil cell (DAC) .[6][8] A powdered sample of ScF3 is placed in a small hole in a metal gasket, which is then compressed between two diamond anvils. A pressure-transmitting medium, such as an ethanol-methanol mixture or silicone oil, is used to ensure hydrostatic or quasi-hydrostatic conditions.[6][9]

-

Pressure Measurement: Pressure inside the DAC is typically measured in situ using the ruby fluorescence method .[6][10] A small ruby chip is included with the sample, and the pressure-dependent shift of its R1 fluorescence line is measured with a spectrometer. Alternatively, an internal pressure standard with a well-known equation of state, like CaF2 or silicon, can be mixed with the sample.[8][10]

-

Structural Characterization:

-

Synchrotron X-ray Diffraction (XRD): Due to the small sample size in a DAC, high-brilliance synchrotron X-ray sources are required.[4][10] Angle-dispersive XRD patterns are collected at various pressures. The resulting diffraction data is analyzed using Rietveld refinement to determine the crystal structure, space group, and lattice parameters at each pressure point.[2][11]

-

Neutron Diffraction: This technique is complementary to XRD and is particularly useful for accurately locating light atoms like fluorine. It has been employed for low-temperature, high-pressure studies of ScF3.[2][9]

-

-

Spectroscopic Analysis:

-

Raman Spectroscopy: This technique is highly sensitive to changes in lattice vibrations and local symmetry.[12] The appearance of new Raman modes or the disappearance of existing ones serves as a clear indicator of a phase transition.[6][13]

-

Polarizing Microscopy: The transition from the isotropic cubic phase to lower-symmetry, anisotropic phases (rhombohedral, orthorhombic) can be directly observed through the appearance of optical birefringence under a polarizing microscope.[4][5]

-

Computational Protocols

-

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to calculate the total energy of a system as a function of atomic positions and unit cell parameters.[14] This allows for the prediction of stable crystal structures at different pressures and the calculation of properties like the equation of state.[5][15]

-

Crystal Structure Prediction (CSP): Evolutionary algorithms, such as USPEX, are employed in conjunction with DFT to search for the most stable crystal structures of a given composition at high pressure without prior structural knowledge.[1]

-

Ab Initio Molecular Dynamics (AIMD): AIMD simulations, which combine DFT with molecular dynamics, are used to study the behavior of materials at finite temperatures and pressures, providing insights into lattice dynamics and thermal expansion.[7][16]

Conclusion

The behavior of scandium (III) fluoride under high pressure reveals a fascinating series of structural transformations from its simple ambient cubic phase to more complex rhombohedral and orthorhombic structures. The primary transition to the R-3c rhombohedral phase is well-established experimentally and occurs at modest pressures below 1 GPa. Subsequent transitions at higher pressures to orthorhombic and a second rhombohedral phase are supported by both experimental evidence and robust computational predictions. The study of these high-pressure phases is crucial for a complete understanding of the structure-property relationships in ScF3, particularly concerning how compression affects its unique negative thermal expansion properties. Future work may focus on definitively resolving the space group of the intermediate orthorhombic phase and exploring the material's properties at even higher pressures.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High Pressure [fkf.mpg.de]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of Thin-Film Scandium Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of thin-film Scandium Fluoride (B91410) (ScF₃), a material of increasing interest in various advanced technological applications, including optical coatings and potentially in specialized drug delivery systems. This document details the material's optical, structural, and thermal characteristics, provides in-depth experimental protocols for its deposition and characterization, and outlines the methodologies for data analysis.

Core Physical Properties

Scandium fluoride thin films exhibit a unique combination of physical properties, making them suitable for a range of applications. Key properties are summarized in the tables below.

Optical Properties

This compound is known for its high transparency in the ultraviolet (UV) to infrared (IR) regions and its low refractive index.[1][2]

Table 1: Optical Properties of Thin-Film this compound

| Property | Value | Wavelength/Conditions |

| Refractive Index (n) | ~1.400 | At 589 nm (D-line)[3] |

| ~1.5 | General approximation[1][2] | |

| Band Gap (Eg) | 8 - 10 eV (theoretically predicted) | [4] |

| Transparency Range | UV to IR[1][2] | |

| Extinction Coefficient (k) | Low optical absorption | [1][2] |

Structural and Mechanical Properties

The structural and mechanical integrity of ScF₃ thin films are critical for their performance and durability.

Table 2: Structural and Mechanical Properties of Thin-Film this compound

| Property | Value | Deposition Method/Conditions |

| Crystal Structure | Cubic (Pm-3m space group)[2] | At ambient pressure |

| Density | 2.53 g/cm³ (bulk)[2] | |

| 2.6 g/cm³ (thin film) | ALD at 300-325 °C[5] | |

| Residual Stress | Compressive or Tensile | Highly dependent on deposition parameters[3][6] |

Thermal Properties

A defining characteristic of this compound is its negative thermal expansion over a wide temperature range.[1][7]

Table 3: Thermal Properties of Thin-Film this compound

| Property | Value | Temperature Range |

| Coefficient of Thermal Expansion (CTE) | -2.4 x 10⁻⁶ K⁻¹ | At 25 °C (for undoped ALD film)[7] |

| -2.3 x 10⁻⁶ K⁻¹ | At 52 °C (for undoped ALD film)[7] | |

| ~ -14 ppm/K | 60 - 110 K (bulk)[2] | |

| Thermal Stability | High | [2] |

Experimental Protocols

Detailed methodologies for the deposition and characterization of ScF₃ thin films are crucial for reproducible research and development.

Thin-Film Deposition Methods

2.1.1. Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a thin-film deposition technique that allows for precise thickness control and conformal coatings. An ALD process for ScF₃ has been developed using Sc(thd)₃ (scandium tris(2,2,6,6-tetramethyl-3,5-heptanedionate)) and NH₄F as precursors.[7]

Experimental Protocol:

-

Substrate Preparation: Substrates (e.g., silicon wafers) are cleaned using a standard procedure, such as rinsing with acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

-

Deposition Parameters:

-

Process Control: The film thickness is controlled by the number of ALD cycles. The growth per cycle (GPC) typically ranges from 0.16 to 0.23 Å, increasing with deposition temperature.[7]

-

Safety Precautions: Handle precursors in a well-ventilated area or under a fume hood.[1][8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][8]

2.1.2. Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a physical vapor deposition technique that uses a high-power laser to ablate a target material, which then deposits as a thin film on a substrate.

Experimental Protocol:

-

Target Preparation: A dense ScF₃ target is used.

-

Substrate Preparation: Substrates (e.g., LiF) are cleaned prior to loading into the vacuum chamber.

-

Deposition Parameters:

-

Process Control: Film thickness is primarily controlled by the deposition time and laser repetition rate.

2.1.3. Electron Beam Evaporation

Electron Beam Evaporation is another physical vapor deposition technique where a focused electron beam heats and evaporates a source material in a vacuum.

Experimental Protocol:

-

Source Material: High-purity ScF₃ granules or pellets.

-

Crucible: A suitable crucible liner (e.g., molybdenum or tungsten) is used to hold the ScF₃ source material.

-

Substrate Preparation: Substrates are mounted on a holder, which often rotates to ensure uniform film thickness.

-

Deposition Parameters:

-

Base Pressure: < 5 x 10⁻⁶ Torr.

-

Electron Beam Voltage: Typically 4-10 kV.

-

Emission Current: Adjusted to achieve the desired deposition rate.

-

Deposition Rate: Monitored using a quartz crystal microbalance and typically maintained at 0.1-1 nm/s.

-

Substrate Temperature: Can be varied from room temperature to several hundred degrees Celsius to influence film properties.

-

-

Process Control: The deposition rate and final thickness are controlled by the electron beam power and deposition time.

Characterization Techniques

2.2.1. Spectroscopic Ellipsometry (for Refractive Index and Thickness)

Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film properties like refractive index and thickness.

Experimental Protocol:

-

Sample Preparation: The thin film sample is placed on the measurement stage.

-

Measurement: The change in polarization of light reflected from the sample is measured over a range of wavelengths (e.g., UV-Visible-NIR).

-

Data Analysis:

-

An optical model of the sample (substrate/film stack) is constructed.

-

The measured data is fitted to the model by varying the film thickness and the parameters of a dispersion model (e.g., Cauchy or Sellmeier) for the refractive index of the ScF₃ film.

-

The best-fit values provide the film thickness and its refractive index as a function of wavelength.

-

2.2.2. UV-Vis Spectrophotometry (for Band Gap Determination)

UV-Vis spectrophotometry measures the absorption of light by a material as a function of wavelength. This data can be used to determine the optical band gap.

Experimental Protocol:

-

Measurement: The absorbance (A) or transmittance (T) of the ScF₃ thin film on a transparent substrate is measured over a UV-Vis wavelength range.

-

Data Analysis (Tauc Plot Method):

-

The absorption coefficient (α) is calculated from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.

-

The photon energy (hν) is calculated from the wavelength (λ) using: hν (eV) = 1240 / λ (nm).

-

A Tauc plot is generated by plotting (αhν)n against hν, where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for an indirect band gap).

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)n = 0). The intercept on the energy axis gives the optical band gap (Eg).

-

2.2.3. X-Ray Diffraction (XRD) (for Crystal Structure and Residual Stress)

X-ray diffraction is used to determine the crystal structure and can also be employed to measure the residual stress in crystalline thin films.

Experimental Protocol:

-

Measurement: The sample is mounted in an X-ray diffractometer, and a diffraction pattern is collected. Grazing incidence XRD (GIXRD) is often used for thin films to increase the signal from the film.

-

Data Analysis for Crystal Structure: The positions and intensities of the diffraction peaks are compared to standard diffraction patterns (e.g., from the ICDD database) to identify the crystal structure and preferred orientation.

-

Data Analysis for Residual Stress (sin²ψ Method):

-

A specific diffraction peak is selected.

-

The peak position (2θ) is measured at different tilt angles (ψ) of the sample.

-

The lattice spacing (d) is calculated for each ψ angle using Bragg's Law.

-

A plot of d versus sin²ψ is created.

-

For a biaxial stress state, the relationship is approximately linear. The stress (σ) can be calculated from the slope of this plot using the following equation: σ = (E / (1 + ν)) * (1 / d₀) * (∂d / ∂sin²ψ) where E is Young's modulus, ν is Poisson's ratio, and d₀ is the stress-free lattice spacing.[5]

-

Visualizations

The following diagrams illustrate the experimental workflows for the deposition and characterization of ScF₃ thin films.

Caption: Experimental workflow for ScF₃ thin film deposition and characterization.

Caption: Workflow for determining the optical band gap using a Tauc plot.

Caption: Workflow for residual stress analysis using the sin²ψ method.

References

- 1. scribd.com [scribd.com]

- 2. gold.io.csic.es [gold.io.csic.es]

- 3. Review Paper: Residual Stresses in Deposited Thin-Film Material Layers for Micro- and Nano-Systems Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indico.ictp.it [indico.ictp.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Uncertainty of the X-ray Diffraction (XRD) sin2 ψ Technique in Measuring Residual Stresses of Physical Vapor Deposition (PVD) Hard Coatings [mdpi.com]

- 8. shotpeener.com [shotpeener.com]

In-depth Technical Guide to the Optical Characteristics of Scandium Fluoride in the UV Range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical characteristics of Scandium Fluoride (B91410) (ScF₃) in the ultraviolet (UV) spectral range. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of ScF₃'s properties for applications in UV optics, spectroscopy, and advanced analytical instrumentation. This document consolidates key data on its refractive index, UV transmission, and band gap, and details the experimental methodologies used for their determination.

Core Optical Properties of Scandium Fluoride

This compound is a crystalline solid known for its high melting point and thermal stability. A key feature of ScF₃ is its excellent transparency in the ultraviolet region of the electromagnetic spectrum, making it a valuable material for UV optical components.[1][2][3]

Refractive Index

The refractive index of a material is a critical parameter in the design of optical systems. For this compound, the refractive index is relatively low. While extensive data in the deep UV is scarce, measurements in the visible spectrum can be extrapolated to the near-UV range using dispersion models such as the Sellmeier and Cauchy equations.[4][5][6][7][8]

A one-term Sellmeier equation can be used to model the refractive index dispersion of ScF₃ single crystals in the visible region[4]:

n²(λ) = 1 + (A * λ²) / (λ² - λ₀²)

For thin films, a Cauchy model is often employed to fit spectroscopic ellipsometry data.[9][10]

Table 1: Refractive Index and Dispersion Model Parameters for this compound

| Parameter | Value | Wavelength Range | Material Form | Reference |

| Refractive Index (n_D) | 1.400 ± 0.0001 | 589 nm | Single Crystal | [1][4] |

| Sellmeier Coefficient (A) | 0.9435 ± 0.0001 | Visible | Single Crystal | [4] |

| Sellmeier Coefficient (λ₀) | 0.794 ± 0.0001 µm | Visible | Single Crystal | [4] |

Note: The provided Sellmeier coefficients are for the visible spectrum and extrapolation into the deep UV should be done with caution.

UV Transmission

This compound exhibits high transparency across the UV to IR wavelengths.[2] The transmission cutoff in the infrared region is approximately 8.7 µm.[4] Its transparency in the UV makes it a promising material for applications in the vacuum UV (VUV) spectral range.[4][11]

Table 2: UV Transmission Characteristics of this compound

| Wavelength Range | Transmission Properties | Material Form | Reference |

| Ultraviolet (UV) | High transparency | Single Crystal/Thin Film | [1][2][3] |

| Vacuum Ultraviolet (VUV) | Promising transparent matrix | Single Crystal | [4][11] |

Band Gap

This compound is a wide-bandgap insulator. The band gap (E_g) is a critical parameter that determines the material's transparency at shorter wavelengths. Theoretical and experimental estimations place the band gap of ScF₃ in the range of 8 to 11 eV.

Table 3: Band Gap of this compound

| Band Gap (eV) | Method | Material Form | Reference |

| > 8 | Experimental Estimation | Thin Film | [1] |

| ~10.5 | Not specified | Crystal | [1][4] |

| 8 - 10 | Theoretical (Hybrid HF-DFT) | Crystal | [12] |

| 11.02 | Phenomenological Approach | Not specified | [13] |

Experimental Protocols

The characterization of the optical properties of this compound involves various synthesis and analytical techniques. This section details the methodologies for thin film deposition and optical property measurements.

Thin Film Deposition

Atomic Layer Deposition is a thin film deposition technique that allows for precise thickness control and conformal coatings.[3][9][10]

-

Precursors : Sc(thd)₃ (2,2,6,6-tetramethyl-3,5-heptanedionato scandium) and anhydrous HF (from the decomposition of NH₄F).[9][10]

-

Deposition Temperature : Crystalline films can be obtained at temperatures ranging from 250–375 °C.[9]

-

Growth per Cycle (GPC) : The GPC increases with deposition temperature, ranging from 0.16 to 0.23 Å.[9]

-

Precursor Evaporation Temperatures :

-

Pulsing Sequence : For example, at 300 °C, saturation can be achieved with 1s Sc(thd)₃ pulses and soft saturation with NH₄F pulses.[9]

Thermal evaporation is another common method for depositing fluoride thin films.[14][15][16]

-

Evaporation Source : Tungsten boats are typically used for evaporating fluoride materials.[16]

-

Material Purity : VUV-grade ScF₃ is recommended.[16]

-

Substrate Temperature : Deposition is often performed on heated substrates to improve film quality.

-

Deposition Rate : A typical deposition rate for fluoride films is around 1.2 nm/s.[16]

-

Vacuum : A high vacuum environment is crucial, with a base pressure in the range of 1x10⁻⁶ Pa.[16]

Crystal Growth

The Bridgman technique is a method for growing large single crystals from a melt.[1][4][11][13][17]

-

Growth Apparatus : A double-zone growth chamber with resistive heating and a graphite (B72142) heat unit.[4][11]

-

Crucible : Specially designed graphite crucibles are used to minimize vaporization losses.[4][11]

-

Fluorinating Agents : A mixture of NH₄HF₂ and CF₄ can be used.[11]

-

Temperature Gradient : Approximately 80 K/cm in the growth zone.[11]

-

Pulling Rate : A slow pulling rate, for example, 5 mm/h, is used.[11]

-

Cooling Rate : A controlled cooling rate of around 100 K/h is employed to prevent cracking.[11]

Optical Characterization

Spectroscopic ellipsometry is a non-destructive optical technique used to determine thin film thickness and optical constants.[5][18][19][20][21]

-

Instrument : A phase-modulated ellipsometer such as the Horiba Uvisel 2 is suitable.[18]

-

Measurement Range : The energy range can span from the near-infrared to the vacuum ultraviolet.

-

Angle of Incidence : Measurements are typically performed at multiple angles of incidence to improve the accuracy of the extracted parameters.

-

Data Analysis : The measured ellipsometric parameters (Ψ and Δ) are fitted to a model that describes the sample's structure. For ScF₃ thin films, a Cauchy model is often used to represent the refractive index dispersion.[9][10] The model parameters are adjusted to minimize the difference between the experimental and calculated data.

UV-Vis spectroscopy is used to measure the transmittance and absorbance of materials as a function of wavelength.

-

Instrument : A dual-beam spectrophotometer is typically used.

-

Wavelength Range : To characterize the UV properties of ScF₃, the range should extend from the deep UV (e.g., 190 nm) to the near-infrared.

-

Sample Preparation : For thin films, the film is deposited on a UV-transparent substrate such as fused silica (B1680970) or MgF₂. The substrate should be clean and have a smooth surface.

-

Measurement : A baseline spectrum of the bare substrate is first recorded. The spectrum of the ScF₃ film on the substrate is then measured. The transmittance of the film can be calculated by referencing the film-on-substrate spectrum to the bare substrate spectrum. For measurements in the vacuum ultraviolet (VUV) range, the entire optical path must be under vacuum to avoid absorption by air.[12]

Visualizations

Experimental Workflow for Thin Film Deposition and Characterization

Relationship between Material Properties and Optical Characteristics

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of inhomogeneous transparent thin films on transparent substrates by spectroscopic ellipsometry: refractive indices n(λ) of some fluoride coating materials [opg.optica.org]

- 6. Sellmeier equation - Wikipedia [en.wikipedia.org]

- 7. schott.com [schott.com]

- 8. Cauchy's equation - Wikipedia [en.wikipedia.org]

- 9. Atomic Layer Deposition of ScF3 and ScxAlyFz Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bridgman Growth and Physical Properties Anisotropy of CeF3 Single Crystals [mdpi.com]

- 14. escholarship.org [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. OPG [opg.optica.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. mdpi.com [mdpi.com]

- 20. svc.org [svc.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Polymorphism and Phase Transitions of Scandium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Scandium fluoride (B91410) (ScF₃) has garnered significant attention within the scientific community due to its simple crystal structure which exhibits the unusual property of negative thermal expansion (NTE) over a broad temperature range.[1][2] This phenomenon, where the material contracts upon heating, is intimately linked to its polymorphic behavior and susceptibility to phase transitions under varying temperature and pressure. Understanding these structural transformations is crucial for the application of ScF₃-based materials in fields ranging from optics to pharmaceuticals. This technical guide provides a comprehensive overview of the known polymorphs of scandium fluoride, the thermodynamics and kinetics of their interconversion, and the experimental methodologies employed in their characterization.

Polymorphs of this compound

At ambient conditions, this compound adopts a simple cubic crystal structure.[3] However, under the influence of pressure or temperature changes, it can transform into several other polymorphic forms.

Cubic Phase (α-ScF₃)

The ambient phase of this compound is a cubic structure belonging to the space group Pm-3m (No. 221), which is isostructural with rhenium trioxide (ReO₃).[4][5] In this arrangement, Sc³⁺ cations are coordinated to six F⁻ anions, forming a three-dimensional network of corner-sharing ScF₆ octahedra.[4][5] A key feature of this structure is the presence of vacant A-site positions in the perovskite ABO₃ lattice, which contributes to its unique physical properties.[6][7][8] The cubic phase is notable for its pronounced and isotropic negative thermal expansion over a wide temperature range, from as low as 10 K up to approximately 1100 K.[1][3][9] Above 1100 K, it transitions to positive thermal expansion.[9]

Rhombohedral Phase (β-ScF₃)

Upon the application of hydrostatic pressure, the cubic phase of ScF₃ undergoes a reversible phase transition to a rhombohedral structure with space group R-3c (Z=2).[6][10][11][12][13] This transition involves a cooperative rotation of the ScF₆ octahedra, resulting in a more compact structure.[9][14] The critical pressure for this transition is temperature-dependent, decreasing from over 0.5 GPa at room temperature to 0.1-0.2 GPa at 50 K.[9][15] Computational studies suggest this rhombohedral phase may exhibit enhanced negative thermal expansion properties.[16][17]

Orthorhombic and Other High-Pressure Phases

Further increases in pressure can induce additional phase transitions. An orthorhombic phase with a proposed space group of Pnma (Z=4) has been identified at pressures above the stability range of the rhombohedral phase.[10][11][12] One study suggests this transition occurs at approximately 3.8 GPa.[12] Computational predictions also indicate the possibility of an orthorhombic phase with an Immm space group forming beyond 4 GPa, which is predicted to have poor NTE properties.[16][17] At even higher pressures, around 6 GPa, a trigonal-prismatic arrangement with an R32 space group has been predicted.[16][17]

When compressed in the presence of helium, ScF₃ can form a defect perovskite, HeₓScF₃, which maintains a cubic structure up to about 5 GPa.[6][7][8] Above this pressure, a transition to a tetragonal (P4/mbm) perovskite structure is likely, with another transition occurring around 7 GPa.[6][7][8]

Phase Transitions: A Closer Look

The phase transitions in this compound are primarily driven by the delicate balance between ionic and covalent bonding forces and are influenced by external stimuli like pressure and temperature. The cubic-to-rhombohedral transition is a classic example of a displacive phase transition, characterized by the softening of a lattice vibrational mode (the R₅ mode).[9][11][12]

The relationship between the different phases of ScF₃ as a function of pressure is a key area of study. The following diagram illustrates the logical progression of phase transitions with increasing pressure based on experimental and computational findings.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the polymorphism and phase transitions of this compound, compiled from various experimental and computational studies.

Table 1: Crystallographic Data for ScF₃ Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters (Ambient Conditions) | Reference |

| Cubic (α-ScF₃) | Cubic | Pm-3m | a = 4.01401(3) Å | [4] |

| Rhombohedral (β-ScF₃) | Rhombohedral | R-3c | a = 5.58 Å, c = 13.84 Å (at 0.6 GPa) | [13] |

| Orthorhombic | Orthorhombic | Pnma | - | [10][11][12] |

| Orthorhombic | Orthorhombic | Immm | - | [16][17] |

| Trigonal | Trigonal | R32 | - | [16][17] |

| Tetragonal (HeₓScF₃) | Tetragonal | P4/mbm | - | [6][7][8] |

Table 2: Phase Transition Parameters

| Transition | Pressure | Temperature | Notes | Reference |

| Cubic → Rhombohedral | >0.5 GPa | ~300 K | Pressure is temperature dependent | [9][15] |

| Cubic → Rhombohedral | 0.1 - 0.2 GPa | 50 K | [9][15] | |

| Rhombohedral → Orthorhombic (Pnma) | ~3.8 GPa | Room Temperature | [12] | |

| Rhombohedral → Orthorhombic (Immm) | > 4 GPa | - | Computational prediction | [16][17] |

| Orthorhombic (Immm) → Trigonal (R32) | ~6 GPa | - | Computational prediction | [16][17] |

| Cubic (HeₓScF₃) → Tetragonal | ~5 GPa | Room Temperature | In helium pressure medium | [6][7][8] |

| Tetragonal (HeₓScF₃) → Unknown | ~7 GPa | Room Temperature | In helium pressure medium | [6][7][8] |

Experimental Protocols

The study of this compound polymorphism relies on a suite of advanced analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

High-Pressure X-ray and Neutron Diffraction

High-pressure diffraction is the primary tool for determining the crystal structure of materials under compression.

-

Objective: To identify and characterize the crystal structures of ScF₃ at various pressures and temperatures.

-

Methodology:

-

Sample Preparation: Powdered ScF₃ is loaded into a diamond anvil cell (DAC) for X-ray diffraction or a larger volume pressure cell for neutron diffraction. A pressure-transmitting medium (e.g., silicone oil, or helium for specific studies) is added to ensure hydrostatic conditions.[6][7][8] A pressure calibrant, such as ruby or a known equation of state of a standard material, is also included.

-

Data Collection: The loaded cell is placed in the path of a high-energy X-ray beam (often from a synchrotron source) or a neutron beam.[7][9] Diffraction patterns are collected at various pressures, which are incrementally increased. For temperature-dependent studies, the cell is placed within a cryostat or furnace.[9]

-

Data Analysis: The collected two-dimensional diffraction images are integrated to produce one-dimensional diffraction patterns (intensity vs. 2θ). These patterns are then analyzed using Rietveld refinement to determine the crystal structure, space group, lattice parameters, and atomic positions.[9]

-

A typical workflow for a high-pressure diffraction experiment is illustrated below.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a crystal lattice and is highly sensitive to changes in symmetry that accompany phase transitions.

-

Objective: To detect phase transitions and characterize the vibrational properties of different ScF₃ polymorphs.

-

Methodology:

-

Sample Preparation: A single crystal or powdered sample of ScF₃ is placed in a high-pressure cell, often a diamond anvil cell, with a pressure-transmitting medium.

-

Data Collection: A monochromatic laser is focused on the sample. The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the Rayleigh scattered light. Spectra are recorded at various pressures.[11][12]

-

Data Analysis: The appearance of new Raman peaks or the disappearance of existing ones indicates a change in the crystal's symmetry and thus a phase transition. The positions and widths of the Raman peaks provide information about the phonon modes of each phase.[11][12] The cubic Pm-3m phase of ScF₃ has no Raman active modes, so the emergence of peaks is a clear indicator of the transition to a lower symmetry phase like the rhombohedral R-3c phase.[11][12]

-

Conclusion

The polymorphism of this compound is a rich and complex field of study, with significant implications for materials science and beyond. The interplay between its simple cubic structure and its propensity to undergo pressure- and temperature-induced phase transitions to lower-symmetry forms is central to its remarkable negative thermal expansion properties. This guide has provided a detailed overview of the known polymorphs, the conditions of their formation, and the experimental techniques used to investigate them. Continued research in this area, particularly with advanced in-situ characterization methods and computational modeling, will undoubtedly uncover further insights into the fascinating behavior of this unique material.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mp-10694: ScF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Perovskite Structure of Scandium Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium trifluoride (ScF₃) has garnered significant scientific interest due to its simple yet remarkable crystal structure and its unusual physical properties, most notably its pronounced negative thermal expansion (NTE).[1][2] Exhibiting a cubic perovskite-like structure with a vacant A-site, ScF₃ provides a model system for studying the fundamental mechanisms of NTE and pressure-induced phase transitions.[3][4] This technical guide offers a comprehensive overview of the structural characteristics of scandium trifluoride, detailing its crystallographic parameters, phase behavior under pressure, and the experimental methodologies employed in its synthesis and characterization.

Crystal Structure and Properties